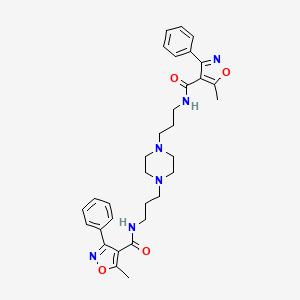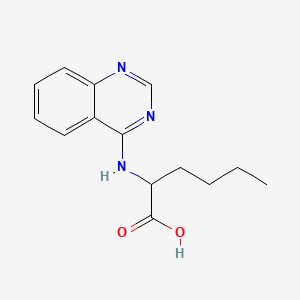![molecular formula C21H20F4N2O3 B5182778 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is commonly referred to as compound X in the scientific community. Compound X is a synthetic compound that was first synthesized in 2005 by a group of researchers at a pharmaceutical company. Since then, compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields.
作用機序
Compound X works by selectively inhibiting the activity of certain neurotransmitters in the brain. Specifically, it inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of the dopamine transporter, compound X increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that compound X has a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which could make it a potential treatment for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its selectivity. Because it selectively inhibits the activity of certain neurotransmitters, it can be used to study the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using compound X is that its effects can be difficult to interpret. Because it affects multiple neurotransmitter systems, it can be difficult to determine which effects are due to its effects on dopamine versus its effects on other neurotransmitters.
将来の方向性
There are several potential future directions for research on compound X. One potential direction is to explore its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, researchers could explore its potential as a tool for studying the role of dopamine in addiction and reward processing. Finally, researchers could explore the potential of compound X as a tool for studying the role of other neurotransmitters in various neurological disorders.
合成法
The synthesis of compound X involves several steps. The first step involves the reaction of piperidine with 3-fluorobenzyl bromide, which results in the formation of 1-(3-fluorobenzyl)piperidine. This compound is then reacted with 3-(trifluoromethoxy)benzyl chloride to form 1-(3-fluorobenzyl)-N-[3-(trifluoromethoxy)benzyl]piperidine. Finally, the carboxylic acid group is added to the piperidine ring, resulting in the formation of 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide.
科学的研究の応用
Compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields. One of the most promising applications of compound X is in the field of neuroscience. Studies have shown that compound X has the ability to selectively inhibit the activity of certain neurotransmitters, which could make it a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-17-5-1-4-15(9-17)12-27-13-16(7-8-19(27)28)20(29)26-11-14-3-2-6-18(10-14)30-21(23,24)25/h1-6,9-10,16H,7-8,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOMLJMDFNQETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC(=CC=C2)OC(F)(F)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

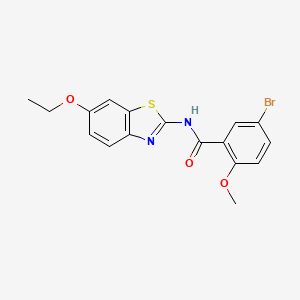
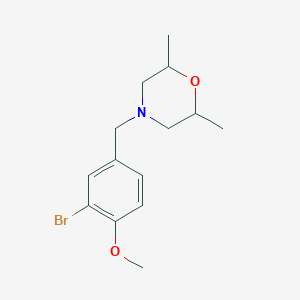
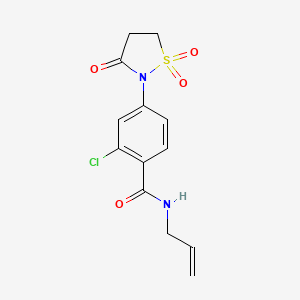
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
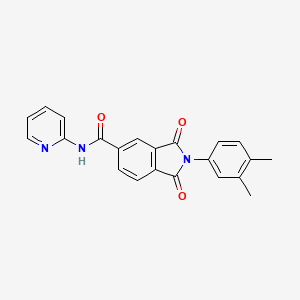
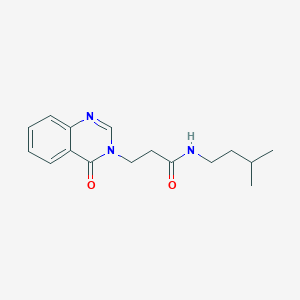
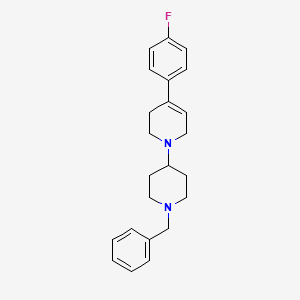

![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)
